2-Iodo-5-phenyloxazole

Descripción general

Descripción

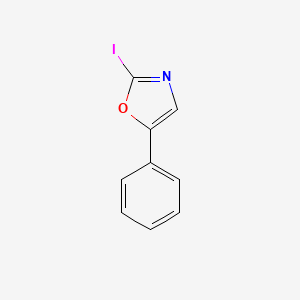

2-Iodo-5-phenyloxazole is a chemical compound with the molecular formula C9H6INO. It has a molecular weight of 271.05 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound and similar compounds has been explored in various studies. For instance, a study discussed the synthesis of 2-substituted phenyl-5-(3’-indolyl)-oxazoles . Another study reported the development of a copper-catalyzed C-N coupling method for the reaction of iodo-oxazole with 2-pyridinone .Molecular Structure Analysis

The molecular structure of this compound consists of an oxazole ring attached to a phenyl group at the 5-position and an iodine atom at the 2-position .Chemical Reactions Analysis

Chemical reactions involving this compound have been studied. For example, a study reported the copper-catalyzed C-N coupling of iodoazoles with aromatic nitrogen heterocycles . Another study discussed the metalation of oxazoles and benzoxazoles, including deprotonations and halogen–metal exchange of oxazoles and benzoxazoles .Physical and Chemical Properties Analysis

This compound is stored in a dark place, sealed in dry, and stored in a freezer under -20°C . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Deprotometalation-Iodolysis and Computed CH Acidity:

- Research by Nagaradja et al. (2015) involved the synthesis of 1-aryl- and 2-aryl-1,2,3-triazoles using aryl iodides. This study demonstrated the utility of deprotometalation followed by iodolysis in synthesizing 5-substituted derivatives, including 4-iodo-2-phenyl-1,2,3-triazole, which showed moderate antibacterial activity and promising antiproliferative effects against the MDA-MB-231 cell line (Nagaradja et al., 2015).

Discovery of VEGFR2 Kinase Inhibitors:

- Harris et al. (2005) identified derivatives of 2-anilino-5-phenyloxazole as inhibitors of VEGFR2 kinase. The study's structure-activity relationship exploration led to the identification of potent inhibitors at both enzymatic and cellular levels (Harris et al., 2005).

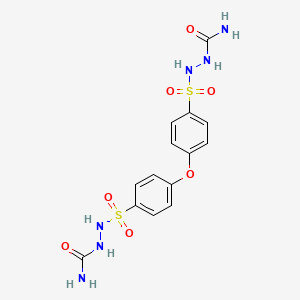

Quantum Mechanical Studies of Sulfonamidobenzoxazole Compounds:

- Mary et al. (2019) conducted quantum mechanical studies on organic compounds, including 2-phenyl-5-(4-trifloromethyl phenyl sulfonamido) benzoxazole. This research highlighted the light-harvesting efficiency of these compounds, indicating potential applications in the design of new Dye-Sensitized Solar Cells (DSSCs) (Mary et al., 2019).

Chemical Synthesis and Molecular Probes

General Methodology for the Preparation of Disubstituted-Oxazoles:

- Williams and Fu (2010) developed a methodology for the synthesis of 2,5-disubstituted-1,3-oxazoles. Their approach involved deprotonation, which allowed for reactions with various electrophiles, leading to derivatives with potential in chemical synthesis (Williams & Fu, 2010).

Fluorescent Molecular Probes:

- Diwu et al. (1997) synthesized 2,5-Diphenyloxazoles as fluorescent solvatochromic dyes. These compounds exhibited strong solvent-dependent fluorescence, useful for developing ultrasensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-iodo-5-phenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZZZJVIXHBKOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B3201550.png)

![(Cyclopropylmethyl)[(furan-2-yl)methyl]amine](/img/structure/B3201609.png)

![Butyl[(2,4-difluorophenyl)methyl]amine](/img/structure/B3201613.png)

![1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide](/img/structure/B3201616.png)

![[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid](/img/structure/B3201637.png)

![Sodium benzo[D]oxazole-2-carboxylate](/img/structure/B3201639.png)